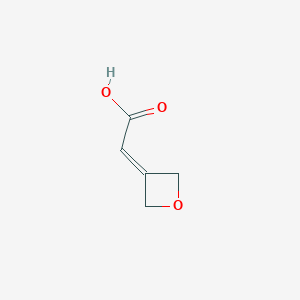
2-(Oxetan-3-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-ylidene)acetic acid is a compound that features an oxetane ring, a four-membered cyclic ether, attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-ylidene)acetic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of suitable precursors. For instance, methyl 2-(oxetan-3-ylidene)acetate can be synthesized through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different functionalized oxetane compounds.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives .
Scientific Research Applications
2-(Oxetan-3-ylidene)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with unique physicochemical properties.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-ylidene)acetic acid and its derivatives involves interactions with specific molecular targets. For instance, oxetane derivatives can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, these compounds can modulate receptor activity by interacting with binding sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: Another four-membered ring compound with similar structural features.
Oxetan-2-one: A related oxetane derivative with different functional groups.
Cyclobutane derivatives: Compounds with a four-membered carbon ring, offering similar steric properties.
Uniqueness
2-(Oxetan-3-ylidene)acetic acid is unique due to its combination of an oxetane ring and an acetic acid moiety, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form a wide range of derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(oxetan-3-ylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGCSZHDLBRYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


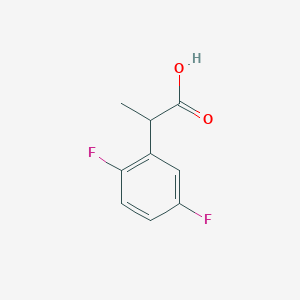
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13314711.png)
![3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13314721.png)
![2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13314729.png)
amine](/img/structure/B13314731.png)
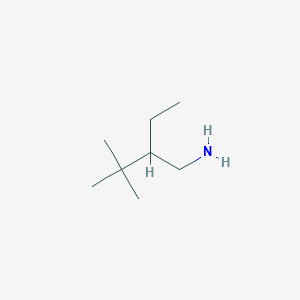

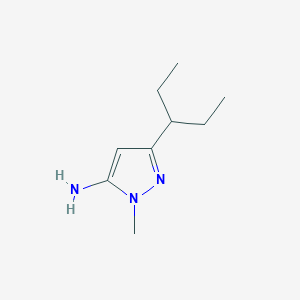
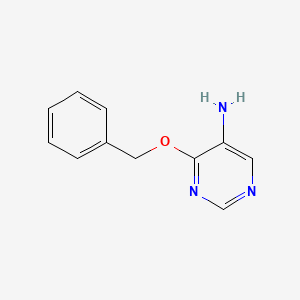
![N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B13314746.png)
![2-{[(3-Hydroxybutyl)amino]methyl}phenol](/img/structure/B13314761.png)
![N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13314772.png)
